molecular formula C20H24N2O2S B2686981 N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893097-26-2

N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2686981
CAS No.: 893097-26-2
M. Wt: 356.48
InChI Key: NZSJMDYTCGFQDF-UHFFFAOYSA-N
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Description

This compound features a cyclohepta[b]thiophene core fused with a seven-membered carbocyclic ring, substituted at position 2 with a 3-phenylpropanamido group and at position 3 with an N-methylcarboxamide moiety.

Properties

IUPAC Name

N-methyl-2-(3-phenylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-21-19(24)18-15-10-6-3-7-11-16(15)25-20(18)22-17(23)13-12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSJMDYTCGFQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. Microwave-assisted synthesis has been explored for its efficiency and reduced reaction times. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C provides rapid access to aminobenzo[b]thiophenes in high yields .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene derivatives act as inhibitors of enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects : The 3-phenylpropanamido group enhances lipophilicity and may improve blood-brain barrier penetration relative to shorter-chain amides or esters .

Biological Target Specificity: While hydroxamic acids () target metalloenzymes, the absence of a hydroxamate group in the target compound suggests a divergent mechanism, possibly involving non-metallic enzyme inhibition or receptor modulation .

Biological Activity

N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide (CAS No. 893097-26-2) is a compound belonging to the class of cyclohepta[b]thiophenes, which have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C19H22N2O1S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_1\text{S}

This compound features a cyclohepta[b]thiophene core which is known for its unique electronic properties and potential interactions with biological targets.

Research indicates that cyclohepta[b]thiophenes may exert their biological effects through various mechanisms:

  • Antiproliferative Activity : Cyclohepta[b]thiophenes have been shown to inhibit cell proliferation in several cancer cell lines. For instance, a study demonstrated that a related compound exhibited submicromolar growth inhibition (GI50) values against various cancer cell lines including A549 (non-small cell lung cancer) and others like OVACAR-4 and T47D .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by activating caspases 3, 8, and 9. This suggests that it may trigger programmed cell death pathways that are crucial for eliminating cancerous cells .
  • Cell Cycle Arrest : The ability to induce G2/M phase arrest was confirmed through cell cycle analysis in treated A549 cells, indicating its potential as an antitumor agent by disrupting normal cell division processes .
  • Inhibition of Tubulin Polymerization : The mechanism of action may also involve the disruption of microtubule dynamics, similar to other known anticancer agents like nocodazole. This disruption can lead to mitotic arrest and subsequent apoptosis in cancer cells .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the antiproliferative effects of this compound across different cancer cell lines. Notably:

Cell LineGI50 (μM)LC50 (μM)Mechanism
A5490.28>10Apoptosis induction
OVACAR-42.01>10Cell cycle arrest
T47D0.362>10Tubulin inhibition
CAKI-10.69>10Microtubule disruption

These results indicate that the compound exhibits potent antiproliferative activity with minimal cytotoxicity towards non-cancerous cells.

In Vivo Studies

In vivo efficacy was assessed using CT26 murine models where the compound demonstrated significant tumor growth reduction compared to untreated controls. These findings support its potential for further development as an anticancer therapeutic agent .

Case Studies

One notable case study involved the evaluation of this compound against a panel of 60 cancer cell lines. The results indicated broad-spectrum activity with GI50 values consistently below 1 μM across various types of cancers including leukemia and prostate cancers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-methyl-2-(3-phenylpropanamido)cyclohepta[b]thiophene-3-carboxamide derivatives?

  • Methodology : The compound's core structure can be synthesized via nucleophilic acyl substitution. For example, reacting a cyclohepta[b]thiophene-3-carboxylate precursor with 3-phenylpropanamide in anhydrous CH₂Cl₂ under reflux, followed by purification via reverse-phase HPLC or recrystallization (methanol/ethanol). Key steps include monitoring reaction progress using TLC and characterizing intermediates via 1H^1H/13C^{13}C NMR and HRMS .
  • Critical Parameters : Ensure strict anhydrous conditions to avoid hydrolysis of the carboxamide group. Use catalytic acetic acid to enhance acylation efficiency .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • Spectroscopy : Confirm the presence of NH (3200–3300 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches via IR. Use 1H^1H NMR to validate methyl groups (δ 2.8–3.2 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : HRMS should match the theoretical molecular weight (e.g., C₂₄H₂₇N₂O₂S: calculated 415.18 g/mol; observed ±0.001 Da) .
    • Crystallography : If single crystals are obtained, X-ray diffraction can resolve conformational details of the cycloheptane and thiophene rings .

Advanced Research Questions

Q. What strategies improve the solubility and bioavailability of this lipophilic cyclohepta[b]thiophene derivative?

  • Structural Modifications : Introduce polar substituents (e.g., hydroxyl, dimethylamino) at non-critical positions (e.g., the cycloheptane ring) to enhance aqueous solubility without disrupting pharmacophore interactions .
  • Formulation Approaches : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve dissolution rates in preclinical studies .

Q. How can computational models predict the metabolic stability of this compound?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate cytochrome P450 metabolism, focusing on oxidation sites (e.g., methyl groups or thiophene sulfur) .
  • Docking Studies : Map the compound’s binding to aldehyde oxidase (AO) or other Phase I enzymes using AutoDock Vina, prioritizing regions prone to oxidative degradation .
    • Validation : Compare computational results with in vitro microsomal assays (human liver microsomes + NADPH) to identify discrepancies and refine models .

Q. How should researchers resolve contradictory bioactivity data across structural analogs?

  • Case Study : If analogs with 4-nitrobenzamido substituents show higher antibacterial activity but lower solubility than 3-phenylpropanamido derivatives:

  • Systematic Analysis : Use SAR tables to correlate substituent polarity (logP), electronic effects (Hammett σ), and bioactivity. For example, nitro groups may enhance target binding but reduce solubility .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to quantify binding affinity differences and dynamic light scattering (DLS) to assess aggregation tendencies .

Data Contradiction Analysis

Q. Why might NMR and LC-MS data show inconsistencies in purity assessments?

  • Root Causes :

  • Residual Solvents : Methanol or CH₂Cl₂ traces in NMR spectra (δ 3.3–3.5 ppm) may not appear in LC-MS, leading to overestimated purity. Use 1H^1H NMR integration and GC-MS to quantify solvents .
  • Diastereomer Overlap : Cycloheptane ring conformers may cause split peaks in NMR but appear as a single LC-MS peak. Use chiral HPLC or NOESY to distinguish stereoisomers .

Experimental Design Considerations

Q. What controls are essential for in vitro cytotoxicity assays with this compound?

  • Best Practices :

  • Solvent Controls : Include DMSO (≤0.1% v/v) to rule out vehicle toxicity.
  • Positive Controls : Use staurosporine or doxorubicin to validate assay sensitivity.
  • Time-Course Analysis : Monitor cytotoxicity at 24, 48, and 72 hours to assess time-dependent effects .

Structural-Activity Relationship (SAR) Guidance

Q. Which substituents on the cyclohepta[b]thiophene core enhance target selectivity?

  • Key Findings :

  • 3-Phenylpropanamido Group : Improves hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites).
  • N-Methylation : Reduces metabolic deamination compared to primary amines .
    • Testing Protocol : Synthesize analogs with varied alkyl/aryl groups and compare IC₅₀ values in enzyme inhibition assays .

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